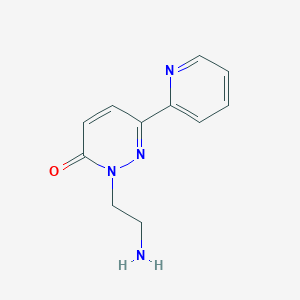

2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c12-6-8-15-11(16)5-4-10(14-15)9-3-1-2-7-13-9/h1-5,7H,6,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWGSEKLINRCJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C(=O)C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501215370 | |

| Record name | 3(2H)-Pyridazinone, 2-(2-aminoethyl)-6-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501215370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1283109-03-4 | |

| Record name | 3(2H)-Pyridazinone, 2-(2-aminoethyl)-6-(2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1283109-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(2H)-Pyridazinone, 2-(2-aminoethyl)-6-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501215370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Pyridazin-3(2H)-one Core

The pyridazin-3(2H)-one ring is commonly constructed via cyclization reactions involving hydrazine derivatives and appropriately substituted precursors.

Hydrazine Monohydrate Reaction: One effective method involves reacting 3-substituted trifluoropyridines with hydrazine monohydrate, leading to 2-hydrazino-substituted difluoropyridines, which are intermediates for further transformations.

Reaction Conditions: The hydrazine substitution is conducted typically at 30–100°C for 2–8 hours in a C1–C4 alkyl alcohol solvent (e.g., methanol or ethanol), using 3–8 equivalents of hydrazine monohydrate relative to the starting material.

Catalysts: Zinc catalysts are used in the preparation of starting materials via defluorination of tetrafluoropyridines in aqueous ammonia.

Introduction of the Aminoethyl Side Chain

The 2-(2-aminoethyl) substituent can be introduced via reduction and amination steps:

Reduction Step: The 2-hydrazino intermediates are reduced using hydrogen gas in the presence of Raney nickel catalyst at mild temperatures (15–25°C) for 10–24 hours. The catalyst amount ranges from 5 to 12 equivalents relative to the hydrazino compound.

Dehydrazination and Repetition: Alternatively, dehydrazination with aqueous copper sulfate in acetic acid removes the hydrazino group, allowing for further hydrazination and reduction cycles to achieve the desired substitution.

Attachment of the Pyridin-2-yl Group

The pyridin-2-yl substituent at the 6-position is typically introduced through substitution reactions on the pyridazine ring or by using appropriately substituted starting materials:

Starting Material Preparation: 3-substituted trifluoropyridines bearing the pyridin-2-yl group can be synthesized via defluorination and substitution reactions under catalytic conditions.

Cyclization: Formation of the pyridazinone ring with the pyridin-2-yl substituent is achieved during or after the hydrazine substitution and reduction steps.

Summary of Reaction Conditions and Catalysts

Research Findings and Advantages of Methods

Mild Reaction Conditions: The hydrazine substitution and reduction steps are conducted under relatively mild temperatures (below 100°C) and atmospheric hydrogen pressure, improving safety and scalability.

Catalyst Efficiency: Raney nickel shows high catalytic activity for hydrogenation, enabling selective reduction of hydrazino groups without over-reduction.

Purity: The described methods yield highly pure 2-aminopyridine derivatives, which are critical for subsequent functionalization and biological applications.

Natural Product Catalysts: The use of betaine and guanidine carbonate in related pyridone syntheses offers an eco-friendly alternative to heavy metal catalysts, with fast reaction times and high yields.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

Pyridazinones are a versatile class of heterocycles with diverse pharmacological applications. Below is a detailed comparison of the target compound with key analogs, focusing on substituent effects, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Key Insights from Comparison

Substituent Effects on Solubility: The 2-aminoethyl group in the target compound likely improves aqueous solubility compared to non-polar substituents (e.g., phenyl, alkoxyvinyl) due to its capacity for hydrogen bonding and ionization . In contrast, 6-phenyl-pyridazin-3(2H)-one exhibits poor solubility in water but moderate solubility in ethanol and PEG-400 . Halogenation (e.g., Cl at position 5 in derivatives) increases lipophilicity, which may enhance membrane permeability but reduce solubility .

Electronic and Steric Influences: Pyridin-2-yl vs. Aminoethyl vs. Alkoxyvinyl: The aminoethyl chain provides a basic nitrogen for salt formation (enhancing solubility), while alkoxyvinyl groups () add steric bulk and electron-withdrawing effects .

Synthetic Accessibility :

- Derivatives with simple alkyl/aryl substitutions (e.g., ) are synthesized via straightforward alkylation under mild conditions (acetone/K₂CO₃) .

- More complex analogs (e.g., ’s multi-substituted compound) require sequential reactions (Friedel-Crafts, acylation), increasing synthetic complexity .

Biological Relevance: While biological data for the target compound are lacking, structurally related pyridazinones show antimicrobial (), kinase inhibitory (), and CNS-targeting () activities. The aminoethyl group may position the compound for targeting aminergic receptors (e.g., serotonin or dopamine receptors) .

Biological Activity

2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one, with the CAS number 1283109-03-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in biological research.

- Molecular Formula : C₁₁H₁₂N₄O

- Molecular Weight : 216.24 g/mol

- Structure : The compound features a pyridazine ring substituted with a pyridine and an aminoethyl group, which may contribute to its biological activity.

Research indicates that 2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one may exhibit various mechanisms of action, including:

- Inhibition of Collagen Synthesis : Studies have shown that similar compounds can inhibit collagen synthesis by affecting hepatic stellate cells, which are crucial in liver fibrosis .

- Anti-fibrotic Activity : Compounds structurally related to 2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one have demonstrated the ability to suppress the expression of collagen type I alpha 1 (COL1A1) in vitro, indicating potential anti-fibrotic properties .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

- MTT Assay : The half-maximal inhibitory concentration (IC50) values for related compounds have been reported, showing effective inhibition of cell proliferation in hepatic stellate cells. For instance, compounds with similar structures exhibited IC50 values around 45.69 μM .

| Compound | IC50 (μM) |

|---|---|

| Compound 12m | 45.69 |

| Compound 12q | 45.81 |

Case Studies

- Anti-Fibrotic Research : In a study focusing on anti-fibrotic agents, compounds structurally akin to 2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one were shown to significantly reduce collagen deposition in cell cultures. The study utilized Picro-Sirius red staining and hydroxyproline assays to quantify collagen levels .

- Mechanistic Insights : Further investigations revealed that these compounds could inhibit transforming growth factor-beta (TGF-β) signaling pathways, which are pivotal in fibrogenesis. This inhibition was linked to reduced expression of fibrotic markers in hepatic models .

Q & A

Q. What are the primary synthetic routes for 2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one, and what factors influence yield optimization?

Synthesis typically involves multi-step reactions, such as condensation of pyridazine precursors with aminoethyl derivatives. For example, nucleophilic addition-elimination mechanisms using bases like sodium ethoxide can form the pyridazinone core . Yield optimization depends on solvent polarity (e.g., ethanol vs. dimethylformamide), temperature control (60–100°C), and catalyst selection (e.g., Pd for coupling reactions) . Purification via column chromatography or recrystallization is critical to isolate high-purity product .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most reliable?

Structural characterization employs:

Q. What are the primary biological targets of pyridazin-3(2H)-one derivatives, and how is activity assessed?

Pyridazinones often target enzymes like phosphodiesterases (PDEs) or cyclooxygenase-2 (COX-2). In vitro assays (e.g., enzyme inhibition IC₅₀ measurements) and in vivo models (e.g., carrageenan-induced edema in rats) are used . For example, COX-2 inhibition IC₅₀ values for related compounds range from 0.11–0.24 mM .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for structurally similar pyridazinones?

Contradictions may arise from assay conditions (e.g., pH, co-solvents) or structural nuances (e.g., substituent electronegativity). For instance:

Q. What strategies mitigate challenges in crystallizing 2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one for X-ray studies?

Crystallization hurdles include conformational flexibility of the aminoethyl chain. Solutions:

- Use slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures).

- Co-crystallize with stabilizing agents (e.g., crown ethers) to fix flexible moieties .

- Address disorder in residues via refinement software (e.g., SHELXL) .

Q. How do reaction conditions influence regioselectivity during functionalization of the pyridazinone core?

Regioselectivity is sensitive to:

- Base strength : Strong bases (e.g., NaH) favor substitution at N2, while weak bases (K₂CO₃) target C6 .

- Solvent effects : Polar solvents stabilize transition states for nucleophilic attacks at electron-deficient carbons .

Q. What computational methods predict the pharmacokinetic properties of this compound?

Q. How can conflicting data on metabolic stability be addressed in preclinical studies?

Discrepancies may stem from species-specific cytochrome P450 metabolism. Strategies:

- Cross-validate using human liver microsomes vs. rodent models.

- Introduce deuterium at labile positions (e.g., methyl groups) to prolong half-life .

Methodological Guidelines

- Synthetic Optimization : Prioritize stepwise intermediates (e.g., isolate pyridazine precursors before aminoethylation) .

- Bioactivity Validation : Use orthogonal assays (e.g., SPR for binding affinity, fluorescence polarization for enzyme inhibition) .

- Data Reproducibility : Report detailed reaction conditions (e.g., “stirred at 80°C for 48 hr under N₂”) and purity thresholds (≥95% by HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.